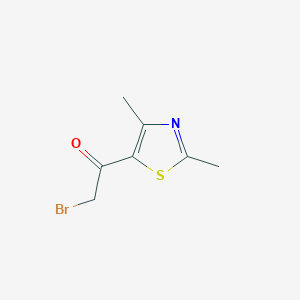

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-

Descripción general

Descripción

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- typically involves the reaction of 2,4-dimethylthiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to achieve high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Formation of thiazole derivatives with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antimicrobial Activity :

-

Anticancer Properties :

- Compounds bearing thiazole moieties have shown promise in anticancer research. Studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific interactions of Ethanone with cellular pathways are an area of ongoing investigation.

-

Anti-inflammatory Effects :

- Research has indicated that thiazole compounds may exhibit anti-inflammatory properties. Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- could potentially be developed into therapeutic agents targeting inflammatory diseases due to its structural features that allow for interaction with inflammatory mediators .

Chemical Synthesis and Reactivity

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- serves as an intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various chemical transformations:

- Synthesis of Thiazole Derivatives :

- Hybridization Studies :

Agrochemical Applications

Thiazole derivatives are also being investigated for their potential use in agrochemicals:

- Pesticides :

- Herbicides :

Material Science

The unique properties of Ethanone allow it to be utilized in material science:

- Polymer Chemistry :

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-(2,5-dimethylthiazol-4-yl)ethanone

- 2-Bromo-1-(4-methylthiazol-5-yl)ethanone

- 2-Bromo-1-(2-thiazolyl)ethanone

Uniqueness

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- is unique due to the specific positioning of the bromine atom and the two methyl groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- is a compound that exhibits significant biological activity, largely attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- features a thiazole ring that is crucial for its biological interactions. The synthesis typically involves the bromination of 2,4-dimethylthiazole using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiazole ring .

The biological activity of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cell proliferation, which could be beneficial in treating diseases characterized by these pathways .

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against a range of bacterial strains, suggesting potential use in treating infections .

- Antioxidant Properties : Preliminary research suggests that this compound may possess antioxidant activity, contributing to its therapeutic potential .

Biological Activity Data

The following table summarizes key biological activities associated with Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- based on various studies:

Antimicrobial Studies

Research has demonstrated that Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- shows effectiveness against various bacterial strains. For instance, a study measured the inhibition zones of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity compared to standard antibiotics .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of Ethanone derivatives against cancer cell lines such as HCT-116 and HepG2. The results showed that certain derivatives exhibited remarkable effectiveness compared to established chemotherapeutic agents like cisplatin .

QSAR and Molecular Docking

Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the biological activity of thiazole derivatives. Molecular docking simulations suggest strong binding affinities for specific targets involved in cancer progression and microbial resistance . These findings indicate the potential for developing new therapeutic agents based on this compound.

Propiedades

IUPAC Name |

2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUIFJAYRBVUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.